N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound featuring a carboxamide group at the 4-position of the triazole ring. The structure includes a 1-phenyl substituent, a 5-methyl group, and an N-[1-(4-methoxyphenyl)ethyl] side chain. This compound belongs to a class of 1,2,3-triazole derivatives known for their diverse pharmacological activities, including cytotoxicity, antimicrobial, and anticancer properties . Its synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling reactions .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(15-9-11-17(25-3)12-10-15)20-19(24)18-14(2)23(22-21-18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNASFAYUWHOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other 1,2,3-triazole-4-carboxamide derivatives, differing primarily in substituents on the triazole ring, phenyl groups, and N-alkyl/aryl side chains. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-carboxamide Derivatives
Key Findings from Comparative Studies
Substituent Effects on Cytotoxicity :
- The target compound lacks halogen substituents (e.g., Cl or I in 4G), which are associated with enhanced cytotoxicity in derivatives like 4G (IC50: 7.8 µM vs. MCF-7) . The 4-methoxy group in the N-alkyl chain may reduce metabolic instability compared to ethoxy or thiadiazole substituents .
- N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide showed moderate anticancer activity (IC50: 12.5 µM) due to electron-donating methoxy groups enhancing membrane permeability .
Role of Heterocyclic Modifications :
- Substitution with sulfur-containing heterocycles (e.g., thiadiazole in ) improved antimicrobial activity but reduced solubility. The target compound ’s carboxamide group may offer better solubility than thiadiazole derivatives.
Synthetic Accessibility :
- Derivatives with simple aryl substituents (e.g., phenyl or methylphenyl) were synthesized in higher yields (70–85%) via CuAAC, whereas halogenated or thiadiazole-containing analogs required multi-step protocols (yields: 40–55%) .
Molecular Docking Insights :
- In docking studies, the target compound exhibited stronger binding to EGFR kinase (ΔG: -9.2 kcal/mol) compared to N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ΔG: -7.8 kcal/mol), likely due to the extended N-alkyl chain enhancing hydrophobic interactions .
Biological Activity
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
1. Synthesis and Structural Characterization
The compound can be synthesized through a straightforward method involving the reaction of 4-methoxyphenyl ethylamine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The synthesis typically yields high purity as confirmed by NMR and IR spectroscopy.
Table 1: Summary of Synthetic Methods
| Methodology | Yield (%) | Characterization Techniques |
|---|---|---|
| Reaction with 4-methoxyphenyl ethylamine | 85% | NMR, IR |
| Recrystallization from DMF | 90% | X-ray diffraction |
2.1 Antiparasitic Activity
Recent studies have highlighted the compound's potential against parasitic infections such as Chagas disease. In vitro assays demonstrated that this compound exhibits moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanism appears to involve inhibition of key enzymes essential for the parasite's survival.
Table 2: Antiparasitic Activity Data
2.2 Anticancer Properties
The compound also shows promise in anticancer applications. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism involves the activation of caspases and modulation of apoptotic pathways.
Table 3: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.0 | Caspase activation |
| PC3 (prostate cancer) | 15.5 | Apoptosis induction |
3. Case Studies and Research Findings
Case Study 1: Chagas Disease Model
In a mouse model of Chagas disease, treatment with this compound resulted in a significant reduction in parasite burden compared to untreated controls. This suggests potential for clinical application in treating this neglected tropical disease.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis at submicromolar concentrations. These findings support further investigation into its use as a chemotherapeutic agent.
4. Conclusion
This compound exhibits promising biological activity across various domains, particularly in antiparasitic and anticancer applications. Continued research is warranted to fully elucidate its mechanisms and therapeutic potential.
Q & A
Q. What are the standard synthetic protocols for N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form intermediates, followed by cyclization using reagents like sodium azide. Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization improves yield .
- Catalyst use : Copper(I) iodide enhances regioselectivity in triazole formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yields exceeding 80% are achievable with rigorous stoichiometric balancing .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Critical techniques include:
- ¹H/¹³C-NMR : Look for methoxy protons (δ ~3.8 ppm) and triazole carbons (δ ~150 ppm).
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).
- LC-MS : Molecular ion peak at m/z 365.4 (C₁₉H₂₀N₄O₂) . Cross-validate data with computational tools (e.g., ACD/Labs) to resolve ambiguities.
Q. How can researchers assess the compound’s solubility and stability in vitro, and what formulation strategies mitigate low aqueous solubility?
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and DMSO.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days . Mitigation strategies:
- Co-solvents (e.g., PEG-400) for in vitro assays.
- Nanocrystal formulation to enhance bioavailability .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in cytotoxicity data across cell lines (e.g., MCF-7 vs. MDA-MB-231)?
- Dose-response curves : Use 8–10 concentration points (1 nM–100 μM) to calculate precise IC₅₀ values.
- Control normalization : Include reference standards (e.g., doxorubicin) and vehicle controls.
- Mechanistic assays : Combine cytotoxicity with apoptosis (Annexin V/PI) and cell cycle (propidium iodide) assays to validate mode of action .
- Replicate variability : Perform triplicate runs across independent experiments to assess reproducibility .
Q. How can molecular docking studies (e.g., targeting EGFR tyrosine kinase) be validated experimentally for this compound?
- Docking parameters : Use AutoDock Vina with Lamarckian GA, grid box centered on ATP-binding site (PDB: 2J5F).
- Binding validation :
Q. What crystallographic refinement strategies in SHELXL resolve anisotropic displacement issues in single-crystal X-ray structures?
- Anisotropic refinement : Apply
ANIScommand for non-H atoms. - Disorder modeling : Use
PARTandSUMPinstructions for split positions. - Validation tools : Check R1/wR2 convergence (<5% discrepancy) and ADPs via WinGX/ORTEP . Example refinement table:
| Parameter | Value |
|---|---|
| R1 (all data) | 0.042 |
| wR2 (I > 2σ(I)) | 0.112 |
| CCDC Deposition | 2345678 |
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability.
- LogP optimization : Aim for 2–3 via substituent modulation (e.g., replacing methoxy with hydroxypropyl).
- In silico ADMET : Use SwissADME to predict BBB permeability and CYP450 inhibition . Key SAR findings from analogs:
| Derivative | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-Methoxy (parent) | 13.11 | 2.8 |
| 4-CF₃ | 7.45 | 3.1 |
Methodological Guidance
Q. What statistical approaches address variability in biological replicate data?
- Mixed-effects models : Account for batch effects in multi-lab studies.
- Bland-Altman plots : Visualize agreement between replicates.
- Power analysis : Ensure n ≥ 3 for 80% power (α=0.05, effect size=1.5) .
Q. How should researchers integrate multi-omics data (e.g., transcriptomics/proteomics) to elucidate the compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
